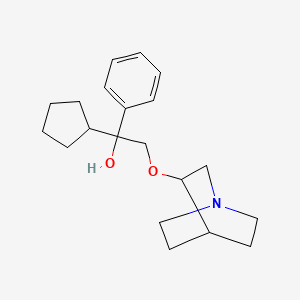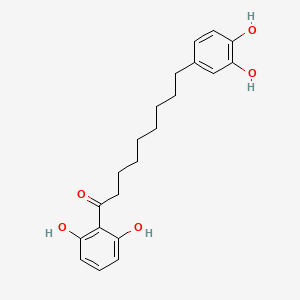
Malabaricone C
Descripción general
Descripción
Malabaricone C (Mal C) is a diarylnonanoid found in Myristica and has diverse biological activities . It is derived from plants of the family Myristicaceae, specifically from the dried fruit arils of Myristica fragrans and Myristica malabarica . Mal C is an antioxidant and is present as a bioactive component in several traditional medicinal preparations from India (in Ayurveda) and China .
Synthesis Analysis
The chemical similarity of Mal C to other malabaricones (Mal A, Mal B, and Mal D) present in plant material makes its isolation tedious . To cater to the need for copious amounts of Mal C for an in-depth study of its pharmacological profile, a novel method for efficient chemical synthesis of Mal C by adopting a cross-metathesis strategy was optimized .Chemical Reactions Analysis
Mal C has been found to inhibit mitogen-induced T-cell proliferation and cytokine secretion . It significantly reduces cellular thiols in lymphocytes . A physical interaction between Mal C and N-acetyl cysteine (NAC) was evinced from HPLC and spectral analysis .Aplicaciones Científicas De Investigación
Obesity and Metabolic Disorders Treatment
Malabaricone C has shown promise as a natural sphingomyelin synthase inhibitor. In studies, oral administration of Malabaricone C reduced weight gain, improved glucose tolerance, and reduced hepatic steatosis in mice models induced with obesity by a high-fat diet .
Phytochemical Properties
Malabaricone C is one of the most active compounds found in Myristica fragrans. It has been extensively studied for its phytochemical properties, which include being a potent antioxidant and having therapeutic potential against various diseases .
Anti-inflammatory Agent
Research has highlighted the efficacy of Malabaricone C as an anti-inflammatory agent. It has been observed to inhibit mitogen-induced T-cell proliferation and cytokine secretion, as well as significantly reducing cellular thiols in lymphocytes .
Antioxidant Activity
Malabaricone C is a major antioxidant component in the seeds of M. fragrans. It has demonstrated stronger antioxidant capacities than other isolates based on lower half inhibitory concentration (IC50) values in DPPH and ABTS radical scavenging assays .
Mecanismo De Acción
Target of Action
Malabaricone C (Mal C) primarily targets T-cells and sphingomyelin synthase (SMS) . T-cells play a crucial role in the immune response, and their hyper-activation can lead to immunological disorders . SMS is a membrane protein responsible for sphingolipid biosynthesis .
Mode of Action
Mal C interacts with its targets in several ways. It inhibits mitogen-induced T-cell proliferation and cytokine secretion, significantly reducing cellular thiols in lymphocytes . It also inhibits SMS, thereby affecting sphingolipid biosynthesis .
Biochemical Pathways
Mal C modulates cellular redox pathways, leading to anti-inflammatory effects . It inhibits the phosphorylation of ERK/JNK induced by concanavalin A and the DNA binding of NF-κB . These actions suppress T-cell proliferation and effector functions .
Result of Action
The molecular and cellular effects of Mal C’s action include the inhibition of T-cell proliferation and cytokine secretion, reduction of cellular thiols in lymphocytes, and suppression of T-cell effector functions . These effects contribute to its anti-inflammatory properties .
Action Environment
It’s worth noting that mal c is derived from plants of the family myristicaceae, specifically the dried fruit arils ofMyristica fragrans and Myristica malabarica . These plants have been used in traditional medicinal preparations in India (in Ayurveda) and China , suggesting that the compound may be influenced by factors such as extraction method, storage conditions, and formulation.
Safety and Hazards
According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Malabaricone C . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are recommended . In case of accidental release, it is advised to avoid letting the chemical enter drains and to collect and arrange disposal in suitable and closed containers .
Propiedades
IUPAC Name |
1-(2,6-dihydroxyphenyl)-9-(3,4-dihydroxyphenyl)nonan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O5/c22-16-13-12-15(14-20(16)26)8-5-3-1-2-4-6-9-17(23)21-18(24)10-7-11-19(21)25/h7,10-14,22,24-26H,1-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOZRFYGIFMIEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(=O)CCCCCCCCC2=CC(=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40212721 | |
| Record name | Malabaricone C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Malabaricone C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005798 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Malabaricone C | |
CAS RN |
63335-25-1 | |
| Record name | Malabaricone C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63335-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Malabaricone C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063335251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malabaricone C | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287968 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Malabaricone C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Malabaricone C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9K53R3PRN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Malabaricone C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005798 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
119 - 121 °C | |
| Record name | Malabaricone C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005798 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Malabaricone C acts as a natural inhibitor of sphingomyelin synthase (SMS), a membrane protein crucial for sphingolipid biosynthesis. [] By inhibiting SMS, Malabaricone C disrupts the production of sphingomyelin (SM) and diacylglycerol (DAG), key lipids involved in membrane fluidity, lipid metabolism, and signal transduction. [] This inhibition leads to reduced lipid droplet formation and improved glucose tolerance. []
A: Malabaricone C induces the expression of heme oxygenase-1 (HO-1) in a dose- and time-dependent manner in rat aortic smooth muscle cells (RASMCs). [] This induction is mediated through the activation of the PI3K/AKT pathway and subsequent nuclear translocation of Nrf2, a key regulator of HO-1 expression. []
A: Research suggests that Malabaricone C induces LMP in MCF-7 human breast cancer cells, leading to the release of cathepsin B and Bid cleavage. [] This event precedes mitochondrial damage and suggests that LMP might be an early trigger in the caspase-independent, but cathepsin B and t-Bid-dependent intrinsic mitochondrial apoptotic pathway. []
A: The molecular formula of Malabaricone C is C21H26O5 and its molecular weight is 358.43 g/mol. []
A: Structural elucidation of Malabaricone C has been achieved through extensive spectroscopic analyses, including NMR (1H and 13C) and mass spectrometry. [, ] Detailed spectral data can be found in various research publications. [, , ]
A: While specific studies on the material compatibility of Malabaricone C are limited, its incorporation into epoxy coatings for mild steel and aluminium-6061 alloy to provide anticorrosive and antimicrobial properties has been reported. [] This suggests potential compatibility with certain materials, but further research is needed to understand its broader material compatibility profile.
A: Methylation or reduction of Malabaricone C resulted in diminished antimicrobial activity, indicating the importance of the phenolic hydroxyl groups for its biological activity. []
A: Malabaricone C exhibited stronger anti-α-glucosidase activity compared to other isolated compounds from Myristica fragrans. [] This suggests a specific structural feature of Malabaricone C contributes to its inhibitory activity, but further SAR studies are needed to pinpoint the essential moieties.
A: Malabaricone C demonstrated efficacy in reducing blood pressure and attenuating cardiovascular remodeling in deoxycorticosterone acetate (DOCA)-salt hypertensive rats. [] It also exhibited significant anti-hypertensive effects by reducing oxidative stress and organ hypertrophy, while improving endothelial and vascular functions. []
A: Malabaricone C has been studied in various cell-based assays including: * Inhibition of violacein production in Chromobacterium violaceum CV026 [] * Inhibition of pyocyanin production and biofilm formation in Pseudomonas aeruginosa PAO1 [] * Cytotoxicity against human breast cancer MCF-7 cell line [] * Inhibition of proliferation and migration in rat aortic smooth muscle cells (RASMCs) [] * Cytotoxic activity against gastric cancer cells []
A: Malabaricone C has shown efficacy in the following animal models: * High-fat diet-induced obesity in mice [] * Deoxycorticosterone acetate (DOCA)-salt hypertensive rats [] * Indomethacin-induced gastric ulceration in mice [, , ] * Psoriasis-like skin inflammation in mice []
ANone: There is no mention of clinical trials conducted with Malabaricone C in the provided research abstracts.
ANone: Currently, there is no information available on resistance or cross-resistance mechanisms related to Malabaricone C in the provided research abstracts.
A: Acute toxicity studies in mice showed no signs of inflammation, necrosis, or hemorrhaging in liver and kidney tissues, suggesting Malabaricone C might be a suitable candidate for further development. []
A: Various analytical methods have been employed to characterize and quantify Malabaricone C: * High-performance liquid chromatography (HPLC) [] * Nuclear magnetic resonance (NMR) spectroscopy [] * Mass spectrometry (MS) [] * Desorption electrospray ionization mass spectrometry (DESI-MS) for tissue imaging []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B1675842.png)
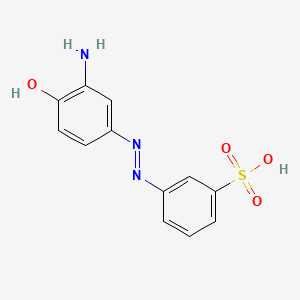
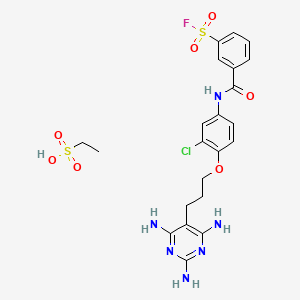

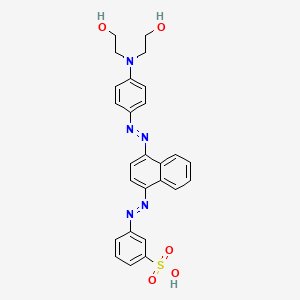
![(2r)-2-[4-(3-Methylthiophen-2-yl)phenyl]propanoic acid](/img/structure/B1675852.png)

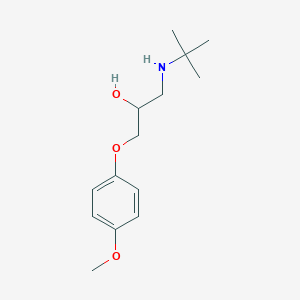
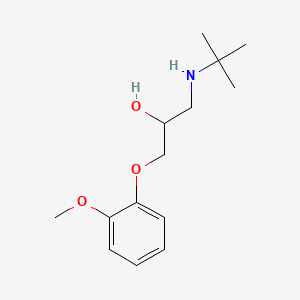
![2-[2-chloro-4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide](/img/structure/B1675858.png)
![4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B1675859.png)

